molecular formula C23H32O6 B162771 2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol CAS No. 134366-08-8

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol

Cat. No.: B162771
CAS No.: 134366-08-8
M. Wt: 404.5 g/mol
InChI Key: MTFCFHRFRPNOTN-UHFFFAOYSA-N
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Description

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol is a glycoside derivative of estradiol, a potent estrogenic hormone. This compound is characterized by the attachment of a xylose sugar moiety to the estradiol molecule. This compound has been studied for its role in glycosaminoglycan synthesis, particularly heparan sulfate, in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol-3-xyloside typically involves the glycosylation of estradiol with a xylose donor. This process can be catalyzed by glycosyltransferases or through chemical methods using activated sugar donors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver triflate .

Industrial Production Methods: Industrial production of estradiol-3-xyloside may involve enzymatic glycosylation, which offers higher specificity and yield compared to chemical methods. Enzymatic methods utilize glycosyltransferases sourced from plants, fungi, or microorganisms to transfer the xylose moiety to estradiol .

Chemical Reactions Analysis

Types of Reactions: 2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol exerts its effects primarily through the priming of glycosaminoglycan synthesis. The compound acts as a substrate for glycosyltransferases, facilitating the elongation of glycosaminoglycan chains. This process involves the transfer of sugar moieties to the estradiol-3-xyloside, leading to the formation of heparan sulfate and other glycosaminoglycans . The molecular targets include glycosyltransferases and other enzymes involved in glycosaminoglycan biosynthesis .

Comparison with Similar Compounds

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol can be compared with other glycoside derivatives of estradiol and similar estrogenic compounds:

    Estradiol-17β-glucoside: Another glycoside derivative with a glucose moiety instead of xylose.

    Estrone-3-sulfate: A sulfate conjugate of estrone, another estrogenic hormone.

    Isoflavones (e.g., genistein, daidzein): Plant-derived compounds with estrogenic activity.

Uniqueness: this compound is unique due to its specific role in priming heparan sulfate synthesis, which is not observed with other glycoside derivatives of estradiol. This property makes it particularly valuable in studies related to glycosaminoglycan biosynthesis and its therapeutic applications .

Properties

CAS No.

134366-08-8

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C23H32O6/c1-23-9-8-15-14-5-3-13(29-22-21(27)20(26)18(24)11-28-22)10-12(14)2-4-16(15)17(23)6-7-19(23)25/h3,5,10,15-22,24-27H,2,4,6-9,11H2,1H3

InChI Key

MTFCFHRFRPNOTN-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O

Synonyms

1,3,5(10)-estratriene-3,17 beta-diol-3-O-D-xylopyranoside
ES-3-DL
estradiol-3-xyloside

Origin of Product

United States

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